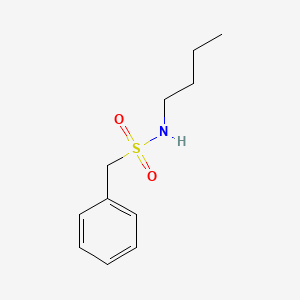
3-Methoxy-3-(4-Tolyl)-Propyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-(4-Tolyl)-Propyl Chloride is an organic compound with the molecular formula C₁₁H₁₅ClO and a molecular weight of 198.689 g/mol . It is a derivative of toluene, where a chlorine atom and a methoxypropyl group are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(4-Tolyl)-Propyl Chloride can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with 3-chloro-1-methoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound often involves the direct chlorination This process may utilize diazotization of toluidines followed by treatment with cuprous chloride for specific isomers . The separation of isomers is typically achieved through distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-3-(4-Tolyl)-Propyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reducing agents: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-(3-chloro-1-methoxypropyl)benzaldehyde or 4-(3-chloro-1-methoxypropyl)benzoic acid.
Reduction: Formation of 4-(3-methoxypropyl)toluene.
Substitution: Formation of 4-(3-hydroxy-1-methoxypropyl)toluene or 4-(3-amino-1-methoxypropyl)toluene.
Aplicaciones Científicas De Investigación
3-Methoxy-3-(4-Tolyl)-Propyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Methoxy-3-(4-Tolyl)-Propyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Chlorotoluene: A simpler derivative of toluene with a chlorine atom substituted on the benzene ring.
Methoxypropylbenzene: A derivative of benzene with a methoxypropyl group substituted on the ring.
Benzyl chloride: An isomer with a chlorine atom substituted on the methyl group of toluene.
Uniqueness
3-Methoxy-3-(4-Tolyl)-Propyl Chloride is unique due to the presence of both a chlorine atom and a methoxypropyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
6658-59-9 |
|---|---|
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
1-(3-chloro-1-methoxypropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-9-3-5-10(6-4-9)11(13-2)7-8-12/h3-6,11H,7-8H2,1-2H3 |
Clave InChI |
BRGBFUVDFKKJQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CCCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluorobenzo[b]thiophen-3-amine](/img/structure/B8806502.png)
![propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate](/img/structure/B8806507.png)


![(S)-methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B8806524.png)
![2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B8806530.png)





![1-[(2'-Acetoxyethoxy)methyl]-5-fluorouracil](/img/structure/B8806575.png)


